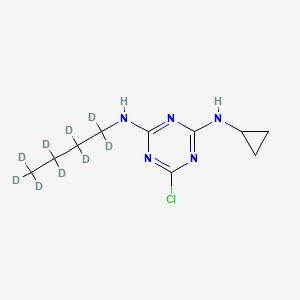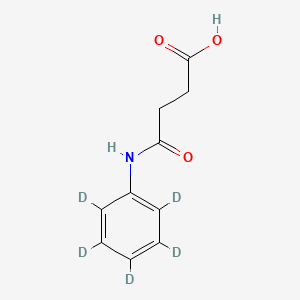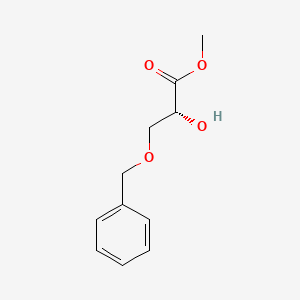
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .
Biochemical Pathways
Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Pharmacokinetics
It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.
Result of Action
It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Action Environment
Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
The role of Methyl 3-O-Benzyl-D-glycerate in biochemical reactions is not well-documented. It is known that D-glycerate, a similar compound, is involved in various biochemical reactions. For instance, D-glycerate 3-kinase (GLYK) catalyzes the concluding reaction of the photorespiratory C2 cycle . This pathway is an indispensable ancillary metabolic pathway to the photosynthetic C3 cycle that enables land plants to grow in an oxygen-containing atmosphere .
Cellular Effects
The specific cellular effects of Methyl 3-O-Benzyl-D-glycerate are currently unknown due to limited research. Related compounds such as D-glycerate have been studied. For example, 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in the serine biosynthesis pathway, has been found to be upregulated in many tumor types . This suggests that compounds involved in similar pathways could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 3-O-Benzyl-D-glycerate is not well understood due to limited research. Related compounds such as D-glycerate have been studied. For instance, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate . This reaction is part of the photorespiratory C2 cycle, an essential metabolic pathway in plants .
Metabolic Pathways
D-glycerate, a similar compound, is known to be involved in the photorespiratory C2 cycle . In this pathway, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate .
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
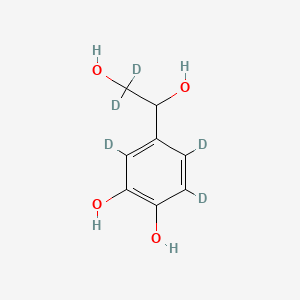

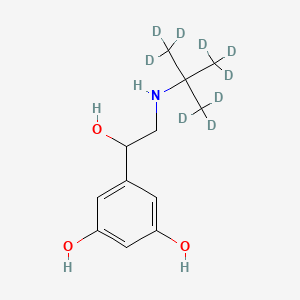


![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)
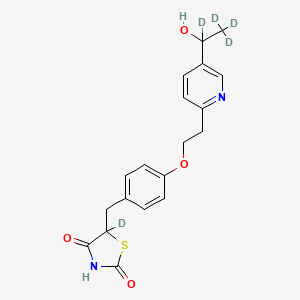

![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)
